Boronic Acid pKa: Enhanced Acidity of 5-Fluoro-2-hydroxyphenylboronic Acid vs. Non‑Fluorinated 2‑Hydroxyphenylboronic Acid
The predicted pKa of 5‑fluoro‑2‑hydroxyphenylboronic acid is 7.58 ± 0.58, which is approximately one log unit more acidic than the predicted pKa of the non‑fluorinated parent 2‑hydroxyphenylboronic acid (8.61 ± 0.58) . This increased acidity is consistent with the well‑established electron‑withdrawing effect of the para‑fluorine substituent (σₚ = 0.06; σₘ = 0.34) [1]. A lower pKa shifts the optimal pH for diol binding closer to physiological pH, a critical parameter in sensor and drug‑delivery design [1].
| Evidence Dimension | Acid dissociation constant (pKa) of the boronic acid group |
|---|---|
| Target Compound Data | pKa = 7.58 ± 0.58 (predicted) |
| Comparator Or Baseline | 2‑Hydroxyphenylboronic acid: pKa = 8.61 ± 0.58 (predicted) |
| Quantified Difference | ΔpKa ≈ –1.03 (target ≈1 log unit more acidic) |
| Conditions | Predicted values; aqueous solution, 25 °C |
Why This Matters
A one‑unit lower pKa enables effective diol/saccharide binding at lower pH, expanding the operational pH range and making the compound more suitable for physiological sensing applications compared to the non‑fluorinated analog.
- [1] Adamczyk‑Woźniak, A.; Sporzyński, A. Merging Electron Deficient Boronic Centers with Electron‑Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules 2022, 27, 3427. Table 1 and Table 2 for Hammett constants and pKa trends. View Source
